Cas no 1004550-19-9 ((3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol)
(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol
- 3-bromo-Imidazo[1,2-a]pyridine-6-methanol
- IMidazo[1,2-a]pyridine-6-Methanol, 3-broMo-
- AT41764
- {3-bromoimidazo[1,2-a]pyridin-6-yl}methanol
- MFCD13191321
- DA-23922
- OUPGBFXBSKELCN-UHFFFAOYSA-N
- imidazo[1,2-a]pyridine-6-methanol,3-bromo-
- AKOS024096786
- AS-8414
- 1004550-19-9
- SCHEMBL4258498
-
- MDL: MFCD13191321
- Inchi: 1S/C8H7BrN2O/c9-7-3-10-8-2-1-6(5-12)4-11(7)8/h1-4,12H,5H2
- InChI Key: OUPGBFXBSKELCN-UHFFFAOYSA-N
- SMILES: BrC1=CN=C2C=CC(CO)=CN21
Computed Properties
- Exact Mass: 225.974
- Monoisotopic Mass: 225.974
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.5A^2
- XLogP3: 1.9
Experimental Properties
- PSA: 37.53000
- LogP: 1.58910
(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 088174-1g |
(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol |
1004550-19-9 | 1g |
$448.00 | 2023-09-08 | ||
| Chemenu | CM269960-5g |
(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol |
1004550-19-9 | 95% | 5g |
$785 | 2021-08-18 | |
| Chemenu | CM269960-1g |
(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol |
1004550-19-9 | 95% | 1g |
$231 | 2023-02-19 | |
| Apollo Scientific | OR110280-250mg |
(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol |
1004550-19-9 | 95% | 250mg |
£80.00 | 2023-09-01 | |
| Apollo Scientific | OR110280-1g |
(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol |
1004550-19-9 | 95% | 1g |
£227.00 | 2023-09-01 | |
| abcr | AB418544-1 g |
(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol |
1004550-19-9 | 1 g |
€266.80 | 2023-07-19 | ||
| Key Organics Ltd | AS-8414-1MG |
(3-bromoimidazo[1,2-a]pyridin-6-yl)methanol |
1004550-19-9 | >90% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | AS-8414-5MG |
(3-bromoimidazo[1,2-a]pyridin-6-yl)methanol |
1004550-19-9 | >90% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | AS-8414-10MG |
(3-bromoimidazo[1,2-a]pyridin-6-yl)methanol |
1004550-19-9 | >90% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | AS-8414-20MG |
(3-bromoimidazo[1,2-a]pyridin-6-yl)methanol |
1004550-19-9 | >90% | 0mg |
£76.00 | 2023-04-18 |
(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol Suppliers
(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on (3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol
Introduction to (3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol (CAS No. 1004550-19-9)
(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol, identified by the CAS registry number 1004550-19-9, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their unique structural properties and versatile reactivity. The presence of a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring introduces additional electronic and steric effects, making this compound particularly interesting for researchers in the fields of medicinal chemistry, materials science, and catalysis.
The molecular structure of (3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol consists of a fused bicyclic system comprising an imidazole ring fused to a pyridine ring. The bromine substituent at position 3 plays a crucial role in modulating the electronic properties of the molecule, while the hydroxymethyl group at position 6 provides a site for further functionalization or interaction with other molecules. This combination of structural features makes the compound a valuable building block for synthesizing more complex molecules with tailored functionalities.
Recent studies have highlighted the importance of imidazo[1,2-a]pyridines in drug discovery and development. For instance, researchers have explored the potential of (3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol as a precursor for synthesizing bioactive compounds with anti-cancer and anti-viral properties. The bromine substituent has been shown to enhance the molecule's ability to interact with biological targets, such as enzymes and receptors, making it a promising candidate for further pharmacological investigations.
In terms of synthesis, (3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol can be prepared through various routes, including condensation reactions involving appropriate starting materials. One common approach involves the reaction of 3-bromopyridine with an appropriate imidazole derivative under specific conditions. The hydroxymethyl group can be introduced through alkylation or other functional group transformations. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.
The physical properties of (3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol are also worth noting. Its melting point and solubility characteristics make it suitable for use in various chemical processes and formulations. The compound is stable under normal storage conditions but may undergo degradation under harsh thermal or oxidative conditions. Understanding these properties is essential for optimizing its handling and application in different contexts.
From an applications perspective, (3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol has found utility in several areas. In medicinal chemistry, it serves as an intermediate for constructing bioactive molecules with complex architectures. Its ability to participate in diverse chemical reactions makes it a valuable reagent in organic synthesis laboratories. Additionally, its unique electronic properties make it a candidate for use in materials science applications, such as semiconductors or sensors.
In recent years, there has been growing interest in exploring the potential of imidazo[1,2-a]pyridines as catalysts or catalyst precursors in asymmetric synthesis. Researchers have demonstrated that derivatives like (3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol can act as ligands or templates in enantioselective reactions, offering new avenues for producing chiral compounds with high enantiomeric excess. These findings underscore the compound's versatility and its role in advancing modern synthetic methodologies.
The development of green chemistry practices has also influenced the synthesis and application of (3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol. Scientists are increasingly focusing on designing sustainable routes for its production that minimize waste and energy consumption. For example, microwave-assisted synthesis techniques have been employed to accelerate reaction times while maintaining product quality.
In conclusion, (3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol (CAS No. 1004550-19-9) is a multifaceted organic compound with significant potential across various scientific domains. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, materials science
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